molecular formula C10H12N2O3 B12562171 1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- CAS No. 196492-12-3

1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)-

Cat. No.: B12562171
CAS No.: 196492-12-3
M. Wt: 208.21 g/mol
InChI Key: SCLQRRKBXAGUTF-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its unique structure, which includes a pyrrole ring and an isocyanate functional group. It has various applications in scientific research and industry due to its reactivity and functional properties.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- involves its reactivity with various nucleophiles. The isocyanate group can react with amines to form urea linkages, which are crucial in the formation of polymers and other materials. The pyrrole ring can participate in electron transfer reactions, making the compound useful in redox chemistry .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrrole-2,5-dione, 1-(5-isocyanatopentyl)- lies in its combination of a pyrrole ring and an isocyanate group, which provides a versatile platform for various chemical reactions and applications.

Properties

CAS No.

196492-12-3

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

1-(5-isocyanatopentyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H12N2O3/c13-8-11-6-2-1-3-7-12-9(14)4-5-10(12)15/h4-5H,1-3,6-7H2

InChI Key

SCLQRRKBXAGUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN=C=O

Origin of Product

United States

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